molecular formula C18H10N4OS3 B5488542 7-amino-4-oxo-3-(3-thienyl)-8-(3-thienylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile

7-amino-4-oxo-3-(3-thienyl)-8-(3-thienylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile

Cat. No.: B5488542
M. Wt: 394.5 g/mol
InChI Key: YTMFXFLJYSUIMC-LFYBBSHMSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains two thienyl groups, which are aromatic rings containing four carbon atoms and one sulfur atom . It also has a pyrrolo[2,1-c][1,4]thiazine ring system, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). The presence of amino, oxo, and nitrile groups suggest that this compound could have various chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The thienyl groups would contribute to the aromaticity of the molecule, while the amino, oxo, and nitrile groups could participate in various types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of aromatic rings, polar groups (like oxo and amino), and a nitrile group suggest that this compound could have a relatively high melting point, be soluble in polar solvents, and exhibit strong absorbance in UV/Vis spectroscopy .

Properties

IUPAC Name

(8E)-7-amino-4-oxo-3-thiophen-3-yl-8-(thiophen-3-ylmethylidene)pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4OS3/c19-6-13-15(21)12(5-10-1-3-24-8-10)16-14(7-20)26-17(18(23)22(13)16)11-2-4-25-9-11/h1-5,8-9,17H,21H2/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMFXFLJYSUIMC-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=C2C(=C(N3C2=C(SC(C3=O)C4=CSC=C4)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/2\C(=C(N3C2=C(SC(C3=O)C4=CSC=C4)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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